2-Methyl-1,6-dioxaspiro[4.6]undecane
Description
2-Methyl-1,6-dioxaspiro[4.6]undecane is a bicyclic acetal characterized by a spiro junction connecting a six-membered ring (1,6-dioxane) and a four-membered ring (spiro[4.6] system), with a methyl substituent at the C-2 position. Spiroacetals of this class are notable for their stability, stereochemical complexity, and roles in chemical ecology, particularly as semiochemicals in insects .
Properties
CAS No. |
403484-38-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-1,11-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-7-10(12-9)6-3-2-4-8-11-10/h9H,2-8H2,1H3 |
InChI Key |
YILUKMLDFHZZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)CCCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.6]undecane typically involves the formation of the spiro linkage through a series of cyclization reactions. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spiroketal structure. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-1,6-dioxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between 2-methyl-1,6-dioxaspiro[4.6]undecane and similar spiroacetals:
Key Observations :
Spectroscopic Differentiation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing spiroacetals:
- Mass Spectra: 1,6-Dioxaspiro[4.6]undecane systems: Produce diagnostic ions at m/z 84/87 and 98/101 due to fragmentation of the six-membered ring . 1,6-Dioxaspiro[4.5]decane systems: Exhibit intense peaks at m/z 84/87, attributed to five-membered ring stability . 1,7-Dioxaspiro[5.5]undecane systems: Show doublets from six-membered ring fragmentation (e.g., m/z 112/115) .
- NMR : Methyl substituents at C-2 in this compound result in distinct δ<sup>13</sup>C shifts (~20–25 ppm for spiro carbons) compared to ethyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
